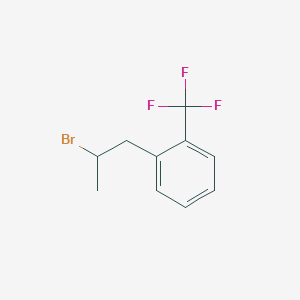

1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms and has alternating double and single bonds. Attached to the benzene ring is a 2-Bromopropyl group and a trifluoromethyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the 2-Bromopropyl and trifluoromethyl groups to the benzene ring. This could potentially be achieved through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with the 2-Bromopropyl and trifluoromethyl groups attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromine atom in the 2-Bromopropyl group could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with a benzene ring generally have relatively high boiling points due to the stability of the ring structure .Scientific Research Applications

Synthesis and Reactivity

1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene is involved in various chemical synthesis and reactivity studies. For instance, its derivatives have been used in the synthesis of benzyl ethers through a mix-and-heat methodology using stable organic salts, demonstrating the compound's utility in benzylation reactions to yield benzyl ethers efficiently (Poon & Dudley, 2006). Another study focused on the synthesis of trifluoromethyl-substituted pyridines, highlighting the compound's versatility in creating diverse chemical structures through displacement reactions (Cottet & Schlosser, 2002).

Organometallic Chemistry

In organometallic chemistry, derivatives of 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene have been used to create new compounds with significant electrochemical properties. For example, the synthesis of ethynylferrocene compounds from 1,3,5-Tribromobenzene showcases the compound's utility in forming materials with reversible oxidation processes, indicating potential applications in electrochemical devices and sensors (Fink et al., 1997).

Catalyst and Reagent Development

The compound has also been explored in the development of catalysts and reagents for organic synthesis. For instance, 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride has been identified as a potent combination for converting thioglycosides to glycosyl triflates, showcasing the role of trifluoromethylated compounds in facilitating glycosidic linkage formation (Crich & Smith, 2001). Additionally, gallium(III) trifluoromethanesulfonate, utilizing trifluoromethyl groups, has been used as a water-tolerant, reusable Lewis acid catalyst for Friedel-Crafts reactions, demonstrating the compound's applicability in green chemistry and sustainable catalysis processes (Prakash et al., 2003).

Material Science and Polymer Chemistry

In material science and polymer chemistry, 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene derivatives have been instrumental in the synthesis of new fluorine-containing polyethers, which exhibit low dielectric constants, high thermal stability, and significant hydrophobicity. These materials are promising for applications in electronics and coating technologies (Fitch et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2-bromopropyl)-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3/c1-7(11)6-8-4-2-3-5-9(8)10(12,13)14/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGNWZNDTMKVSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2648548.png)

![3-oxo-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanenitrile](/img/structure/B2648550.png)

![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2648554.png)

![6-chloro-N-[4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2648555.png)

![3-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2648559.png)

![3-[(1-adamantylcarbonyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B2648564.png)